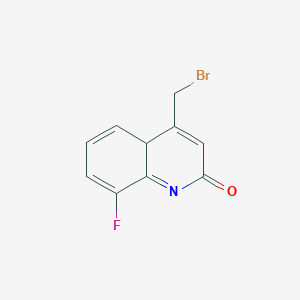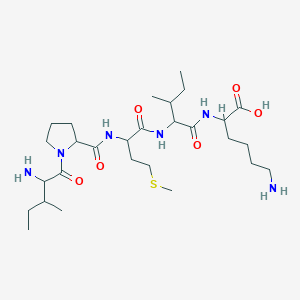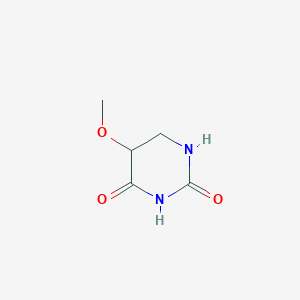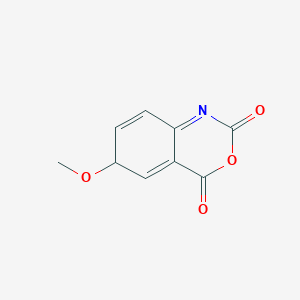
6-methoxy-6H-3,1-benzoxazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a solid substance with a molecular weight of 193.16 g/mol . This compound is part of the benzoxazine family, which is known for its diverse applications in various fields, including chemistry and materials science.
Preparation Methods
The synthesis of 6-methoxy-6H-3,1-benzoxazine-2,4-dione typically involves the reaction of 5-methoxyisatoic anhydride with appropriate reagents under controlled conditions. One common method includes the cyclization of 5-methoxyisatoic anhydride in the presence of a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
6-Methoxy-6H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo alkaline hydrolysis, resulting in the formation of corresponding carboxylic acids.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products depending on the reagents used.
Scientific Research Applications
6-Methoxy-6H-3,1-benzoxazine-2,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-methoxy-6H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
6-Methoxy-6H-3,1-benzoxazine-2,4-dione can be compared with other benzoxazine derivatives, such as:
2H-1,3-benzoxazine-2,4(3H)-dione: This compound has similar structural features but lacks the methoxy group, which can influence its reactivity and applications.
6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione:
1-methyl-6-nitro-2H-3,1-benzoxazine-2,4(1H)-dione: The nitro group in this compound significantly affects its reactivity and biological activities.
These comparisons highlight the unique features of this compound, particularly its methoxy group, which plays a crucial role in its chemical behavior and applications.
Properties
Molecular Formula |
C9H7NO4 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
6-methoxy-6H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H7NO4/c1-13-5-2-3-7-6(4-5)8(11)14-9(12)10-7/h2-5H,1H3 |
InChI Key |
HSDCGQWJIAFGGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=CC2=NC(=O)OC(=O)C2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-oxo-7,7a-dihydropyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B12358689.png)
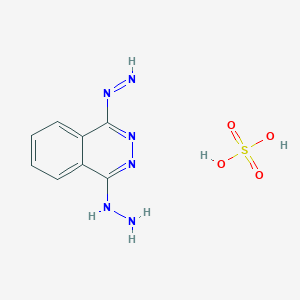
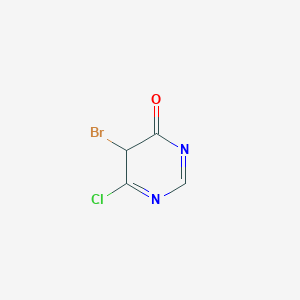
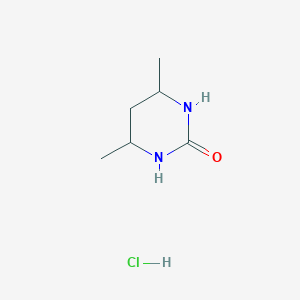
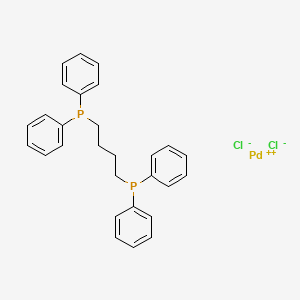
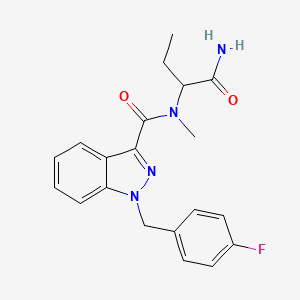
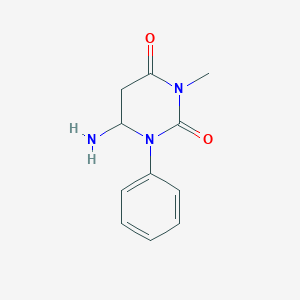
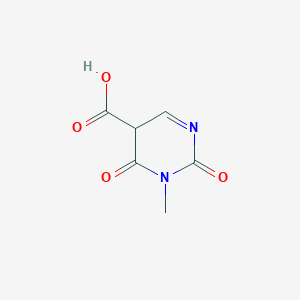
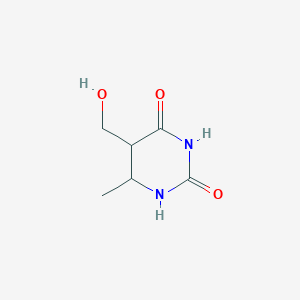
![N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-4H-acridine-4-carboxamide](/img/structure/B12358746.png)
![Spiro[1,3-dioxolane-2,6'-4a,5,7,8-tetrahydroquinoline]-2'-one](/img/structure/B12358753.png)
